2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzyloxy group, a trifluoromethyl group, and a dioxaborinane ring, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves the formation of the dioxaborinane ring through the reaction of boronic acids or boronic esters with diols. One common method is the hydroboration of alkenes or alkynes, followed by the formation of the boronic ester. The reaction conditions often include the use of mild acids or bases to facilitate the formation of the boronic ester and subsequent cyclization to form the dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding borane.
Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions .
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Mechanism of Action
The mechanism of action of 2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The trifluoromethyl group enhances the compound’s reactivity by increasing its electrophilicity, while the benzyloxy group provides steric and electronic effects that influence the compound’s behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
2-(Trifluoromethyl)phenylboronic Acid: Shares the trifluoromethyl group but lacks the dioxaborinane ring.
Benzyloxyphenylboronic Acid: Contains the benzyloxy group but not the trifluoromethyl group or dioxaborinane ring.
Uniqueness
2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the combination of its functional groups and the dioxaborinane ring, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and selectivity .
Properties
IUPAC Name |
5,5-dimethyl-2-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O3/c1-18(2)12-25-20(26-13-18)16-10-15(19(21,22)23)8-9-17(16)24-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEVFRZKIMZYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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